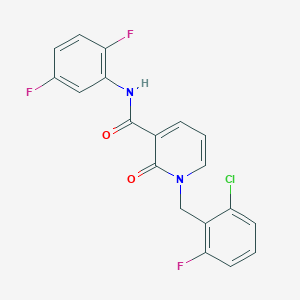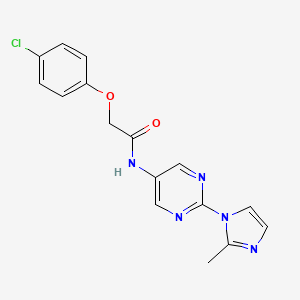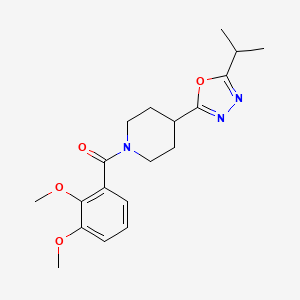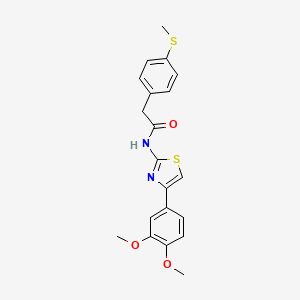![molecular formula C8H13BrO B2624094 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane CAS No. 2416231-11-1](/img/structure/B2624094.png)
4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane is a chemical compound with the CAS Number: 2413876-88-5 . It is a liquid at room temperature and has a molecular weight of 205.09 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13BrO/c1-7-2-3-8(4-7,5-9)10-6-7/h2-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific reactions involving this compound are not available, it’s important to note that bridged compounds like this one are less likely to undergo SN1 reactions due to the strain in the molecule .Mechanism of Action
The mechanism of action of BMOP is not fully understood, but it is thought to work by inhibiting the activity of enzymes involved in cell growth and division. It may also act as an alkylating agent, causing damage to DNA and preventing cancer cells from replicating.
Biochemical and Physiological Effects:
BMOP has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the modulation of immune system function.
Advantages and Limitations for Lab Experiments
One advantage of using BMOP in lab experiments is its high potency and selectivity for cancer cells, which makes it a promising candidate for drug development. However, its complex structure and synthesis method may limit its use in large-scale production.
Future Directions
There are a number of future directions for research on BMOP, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in other areas such as pain management and neurodegenerative diseases, and the investigation of its mechanism of action at the molecular level. Additionally, the development of BMOP derivatives and analogues may lead to the discovery of even more potent and selective compounds for drug development.
Synthesis Methods
BMOP can be synthesized through a variety of methods, including the reaction of 1,5-cyclooctadiene with bromine and subsequent treatment with methyl magnesium bromide. Another method involves the reaction of 2-methyl-2-butene with bromine and subsequent cyclization with sodium ethoxide.
Scientific Research Applications
BMOP has been studied for its potential therapeutic applications in a variety of areas, including cancer treatment and pain management. It has been shown to have potent antitumor activity in vitro and in vivo, and may be effective in the treatment of breast cancer, lung cancer, and melanoma.
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements H227, H302, H315, H318, and H335 suggest that it is combustible, harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
properties
IUPAC Name |
4-(bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO/c1-7-2-3-8(4-7,5-9)6-10-7/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOHNVMVPLCTQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1)(CO2)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 3-(2,4-dichlorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2624011.png)

![2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2624013.png)
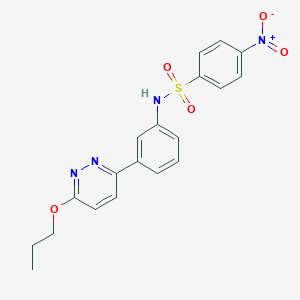
![3,3-Dimethyl-4-[1-(2-methylpyridine-4-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2624015.png)
![4-(4-Bromophenyl)-2-{[3-(diethylamino)propyl]amino}-4-oxobutanoic acid](/img/structure/B2624019.png)
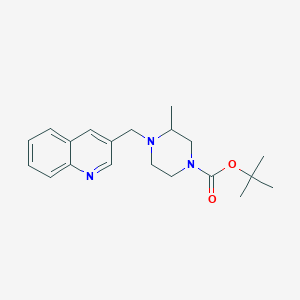

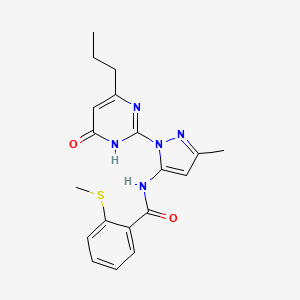
![N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)diazenyl]-2-[2-(4-chlorophenyl)hydrazono]acetamide](/img/structure/B2624024.png)
